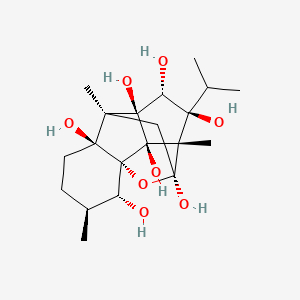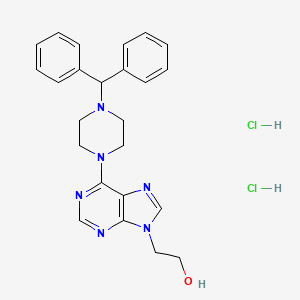
Emtricitabine
Übersicht
Beschreibung
Synthesis Analysis
An improved method was developed to prepare cis (-)nucleosides, such as lamivudine and emtricitabine. A solvent and catalyst-free reaction was developed, with reduced reaction times to afford high yields of the key 5-hydroxy oxathiolane intermediate .Molecular Structure Analysis
Emtricitabine is a cytosine analog that works as a nucleoside reverse transcriptase inhibitor (NRTI). The chemical structure is 5-Fluoro-1-[2R,5S)-2-(hydroxymethyl)-[1,3]oxathiolane-5-yl]cytosine (FTC). It has a similar chemical structure to lamivudine .Chemical Reactions Analysis
Emtricitabine, along with the other drugs in the nucleoside reverse transcriptase inhibitor (NRTI) category, interacts with mitochondrial DNA polymerase, causing myopathy and neuropathy . A palmitoylated prodrug of emtricitabine (FTC) was synthesized to extend the drug’s half-life, antiretroviral activities, and biodistribution .Physical And Chemical Properties Analysis
Emtricitabine is an organofluorine compound that is 5-fluorocytosine substituted at the 1 position by a 2- (hydroxymethyl)-1,3-oxathiolan-5-yl group (2R,5S configuration). It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. Its molecular formula is C8H10FN3O3S and its molecular weight is 247.25 g/mol .Wissenschaftliche Forschungsanwendungen
HIV Treatment
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) and is widely used in the treatment of HIV infection in adults . It works by inhibiting HIV reverse transcriptase, an enzyme that the virus needs to replicate itself .
HIV Prevention
In addition to its role in treatment, Emtricitabine is also used in combination with tenofovir alafenamide for the prevention of HIV-1 infection in high-risk adolescents and adults . This is often referred to as pre-exposure prophylaxis (PrEP).
Long-term HIV Prophylaxis
A study published in The Lancet reported the long-term safety and efficacy of Emtricitabine and tenofovir alafenamide vs Emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis . The study showed non-inferior efficacy for HIV prevention and improved bone mineral density and renal safety biomarkers at week 48 .
Development of Long-Acting Formulations
There is ongoing research into the development of long-acting injectable (LAI) formulations of Emtricitabine . A preclinical assessment of semi-solid prodrug nanoparticle (SSPN) LAI formulations of Emtricitabine was reported, with pharmacokinetics over 28 days assessed in Wistar rats, New Zealand white rabbits, and Balb/C mice following intramuscular injection .
Antiviral Activities
The same study also demonstrated that mice treated with SSPN formulations of Emtricitabine showed undetectable viral loads, and HIV RNA remained undetectable 28 days post-infection in plasma, spleen, lung, and liver . This suggests that the prodrug/SSPN approach can provide a dramatically extended pharmacokinetic half-life across multiple preclinical species .
Future Applications
Given the promising results in preclinical models, there is potential for longer exposures to be achievable in humans than in preclinical models . This opens up possibilities for future applications of Emtricitabine in the treatment and prevention of HIV and potentially other viral infections.
Wirkmechanismus
Target of Action
Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), primarily targets the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA .
Mode of Action
Emtricitabine works by inhibiting the HIV-1 reverse transcriptase enzyme . It is a cytidine analogue that, once phosphorylated to emtricitabine 5’-triphosphate, competes with the natural substrate deoxycytidine 5’-triphosphate for incorporation into the developing viral DNA strand . As the enzyme incorporates emtricitabine into the forming DNA strands, new nucleotides are unable to be incorporated, leading to the termination of the viral DNA chain .
Biochemical Pathways
Emtricitabine interferes with the HIV-1 reverse transcriptase enzyme, which is a key player in the viral replication process . By inhibiting this enzyme, emtricitabine prevents the transcription of HIV RNA to DNA, thereby disrupting the viral replication cycle and reducing the number of viruses in the body .
Pharmacokinetics
Emtricitabine exhibits high bioavailability (93%) and is metabolized through hepatic oxidation and glucuronidation . It has a half-life of approximately 10 hours . The compound is eliminated primarily through renal excretion (86%) and to a lesser extent through fecal excretion (14%) . The renal clearance of emtricitabine is greater than the estimated creatinine clearance, suggesting elimination by both glomerular filtration and active tubular secretion .
Result of Action
The primary result of emtricitabine’s action is the reduction of HIV-1 viral load in the body . By inhibiting the reverse transcriptase enzyme and terminating the viral DNA chain, emtricitabine prevents the replication of the HIV-1 virus, thereby reducing the number of viruses in the body .
Action Environment
The efficacy and stability of emtricitabine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance the drug’s effectiveness when used in combination therapy . Additionally, patient-specific factors such as renal function can impact the drug’s pharmacokinetics . For example, patients with impaired renal function may have altered drug clearance, potentially requiring dose adjustments .
Safety and Hazards
Emtricitabine may cause a serious condition called lactic acidosis. Early symptoms of lactic acidosis may get worse over time and this condition can be fatal. Emtricitabine may increase your risk of certain infections or autoimmune disorders by changing the way your immune system works. Symptoms may occur weeks or months after you start treatment with emtricitabine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040129 | |
| Record name | Emtricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emtricitabine is a cytidine analog which, when phosphorylated to emtricitabine 5'-triphosphate, competes with deoxycytidine 5'-triphosphate for HIV-1 reverse transcriptase. As HIV-1 reverse transcriptase incorporates emtricitabine into forming DNA strands, new nucleotides are unable to be incorporated, leading to viral DNA chain termination. Inhibition of reverse transcriptase prevents transcription of viral RNA into DNA, therefore the virus is unable to incorporate its DNA into host DNA and replicate using host cell machinery. This reduces viral load., Emtricitabine, a synthetic nucleoside analog of cytosine, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine 5'-triphosphate inhibits the activity of the HIV-1 reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate and by being incorporated into nascent viral DNA which results in chain termination. Emtricitabine 5'-triphosphate is a weak inhibitor of mammalian DNA polymerase alpha, beta, epsilon and mitochondrial DNA polymerase gamma. | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Emtricitabine | |
Color/Form |
White to off white powder, White solid from ether and methanol | |
CAS RN |
143491-57-0, 143491-54-7 | |
| Record name | Emtricitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143491-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emtricitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emtricitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMTRICITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMTRICITABINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-138, 136-140 °C, 136 - 140 °C | |
| Record name | Emtricitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EMTRICITABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Emtricitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015017 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does emtricitabine inhibit the replication of Human Immunodeficiency Virus type 1?
A1: Emtricitabine, a synthetic nucleoside analog of cytidine, requires intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate. This active metabolite acts as a competitive inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) enzyme. It competes with the natural substrate deoxycytidine 5'-triphosphate for binding to the active site of the enzyme. Additionally, emtricitabine 5'-triphosphate gets incorporated into the nascent viral DNA, causing chain termination and halting further DNA synthesis. []
Q2: What is the significance of the M184V/I mutation in the context of emtricitabine resistance?
A2: The M184V/I mutation in the HIV-1 reverse transcriptase gene is the primary resistance mechanism against emtricitabine and lamivudine. [, ] This mutation confers high-level resistance to these drugs by altering the enzyme's binding site, hindering the incorporation of emtricitabine 5'-triphosphate into the viral DNA. [, ]
Q3: What is the chemical name and molecular formula of emtricitabine?
A3: Emtricitabine is chemically known as 5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5yl]cytosine. Its molecular formula is C8H10FN3O3S. []
Q4: Can you provide information regarding the spectroscopic characterization of emtricitabine?
A4: Emtricitabine exhibits maximum ultraviolet absorbance (λmax) at 260 nm when dissolved in methanol. [] Specific spectroscopic data, like infrared (IR) or nuclear magnetic resonance (NMR) spectra, are not provided in the reviewed research.
Q5: What is the role of the fluorine atom in the structure of emtricitabine for its activity?
A5: While the reviewed research doesn't directly address the specific role of the fluorine atom in emtricitabine, it's known that the fluorine substitution at the 5-position of the cytosine ring generally enhances the potency and metabolic stability of nucleoside analogs. This modification likely influences the binding affinity to the HIV-1 reverse transcriptase and reduces its susceptibility to degradation by cellular enzymes.
Q6: What are the common formulations of emtricitabine used in pharmaceutical dosage forms?
A7: Emtricitabine is commonly formulated as tablets, either as a single agent or in combination with other antiretroviral drugs. It is frequently combined with tenofovir disoproxil fumarate for the treatment of HIV-1 infection. [, , , , , , , ] Single-tablet regimens containing emtricitabine, tenofovir disoproxil fumarate, and a third antiretroviral drug, such as efavirenz, rilpivirine, or elvitegravir/cobicistat, are also widely available. [, , , , ]
Q7: How does emtricitabine's long intracellular half-life contribute to its efficacy?
A8: The intracellular half-life of emtricitabine triphosphate, the active form of the drug, is significantly longer than its plasma half-life. [] This prolonged intracellular persistence allows for effective inhibition of HIV-1 reverse transcriptase within infected cells, even with once-daily dosing. [, ]
Q8: How are emtricitabine concentrations measured in biological samples?
A10: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method to quantify emtricitabine in various biological matrices, including plasma, breast milk, and dried blood spots. [, ]
Q9: What are the in vitro findings regarding the synergistic activity of emtricitabine with tenofovir disoproxil fumarate?
A11: In vitro studies have demonstrated a strong synergistic effect between emtricitabine and tenofovir disoproxil fumarate against HIV-1. [] This synergism is believed to contribute to the enhanced efficacy of the combination therapy compared to either drug alone.
Q10: Is emtricitabine effective against HIV-1 strains resistant to lamivudine?
A12: Emtricitabine and lamivudine share a similar resistance profile, particularly related to the M184V/I mutation. HIV-1 strains carrying this mutation are highly resistant to both drugs. [, ] Therefore, emtricitabine is generally not effective against HIV-1 strains already resistant to lamivudine.
Q11: What analytical methods are employed for the simultaneous estimation of emtricitabine and other antiretroviral drugs in pharmaceutical formulations?
A15: Several analytical methods have been developed for the simultaneous estimation of emtricitabine and other antiretroviral drugs in pharmaceutical dosage forms. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with ultraviolet (UV) or diode-array detection (DAD). [, , , , , , , , , , ]
Q12: How are spectrophotometric methods used for emtricitabine analysis?
A16: Spectrophotometric methods can be employed for the determination of emtricitabine in bulk and pharmaceutical formulations. These methods typically involve the reaction of emtricitabine with a chromogenic reagent, such as p-Dimethylaminobenzaldehyde (PDAB) or 4-Hydroxy-3-methoxy benzaldehyde (HMBA) in the presence of dilute sulphuric acid, to form colored products measurable at specific wavelengths. []
Q13: What were the key milestones in the development of emtricitabine as an anti-HIV drug?
A17: The development of emtricitabine spanned two decades, beginning with its synthesis and initial anti-HIV activity evaluation in the early 1990s. [] Key milestones include:
- 1990: Diastereoselective synthesis of racemic emtricitabine and demonstration of potent anti-HIV activity. []
- 1996: Triangle Pharmaceuticals licenses emtricitabine and initiates clinical trials. []
- 1998: Emtricitabine receives "Fast Track" status from the FDA for its potential for once-daily dosing. []
- 2003: Gilead Sciences acquires Triangle Pharmaceuticals and completes the development of emtricitabine (emtricitabine), which is approved for once-a-day oral administration. []
- 2004: Truvada, a fixed-dose combination of emtricitabine and tenofovir disoproxil fumarate, receives FDA approval. []
- 2006: Atripla, a fixed-dose combination of emtricitabine, tenofovir disoproxil fumarate, and efavirenz, receives FDA approval, marking a significant advance in HIV treatment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)
![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)

![Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate](/img/structure/B1680352.png)


![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)






